molecular formula C14H19NO3S B3010792 ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 63826-33-5

ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B3010792
CAS RN: 63826-33-5
M. Wt: 281.37
InChI Key: WWLUCROSBSSLMK-UHFFFAOYSA-N
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Description

The compound ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a chemical entity that appears to be a derivative of tetrahydrobenzo[b]thiophene. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is a cyclic compound containing both a thiophene and a cycloheptane moiety, with an ester and an acetylamino functional group attached. This compound could potentially be synthesized from related structures such as ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate or ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate, as described in the papers .

Synthesis Analysis

The synthesis of related compounds involves various heterocyclization reactions. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes reactions with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives . Similarly, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate reacts with benzoylacetonitrile to produce a range of fused thiophene derivatives . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit a complex three-dimensional conformation due to its cyclic and heterocyclic components. The presence of the acetylamino group would introduce additional sites for potential hydrogen bonding and other intermolecular interactions. The papers do not directly analyze the molecular structure of this specific compound, but the related structures suggest a rich chemistry that could be explored .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The ester group could undergo hydrolysis, transesterification, or reduction reactions. The acetylamino group could participate in nucleophilic substitution reactions or be deacetylated under certain conditions. The papers describe various reactions of similar compounds, such as the formation of oxadiazole or triazole derivatives from reactions with hydrazine and carbon disulfide or phenyl isothiocyanate . These reactions could provide insights into the potential reactivity of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the papers, we can infer that the compound would likely be a solid at room temperature, with solubility properties dependent on the polarity of the solvent. The presence of both ester and acetylamino groups suggests that it would have moderate solubility in organic solvents. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the cycloheptane and thiophene rings, as well as the substituents attached to them .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial and Anti-inflammatory Agents : The compound has been synthesized and evaluated for its potential as an antimicrobial and non-steroidal anti-inflammatory agent. Promising biological activity has been observed in some of these studies (Narayana et al., 2006).

  • Antibacterial and Antifungal Activity : Novel derivatives containing this compound have shown significant antibacterial and antifungal activities. These activities were comparable to standard drugs like ampicillin, ofloxacin, and chloramphenicol in some cases (Altundas et al., 2010).

Antitumor Activity

  • Antitumor Evaluation : Certain derivatives of this compound have been synthesized and evaluated for their antitumor activity. Some showed a broad spectrum of antitumor activity, and molecular modeling has been used to study these effects (El-Sherbeny et al., 2010).

Miscellaneous Applications

  • Synthesis of Fused Heterocyclic Systems : The compound has been used in the synthesis of various heterocyclic systems, demonstrating its versatility in organic synthesis (Wardaman, 2000).

  • Antioxidant and Antitumor Potential : Some derivatives of this compound were characterized and subjected to antioxidant and antitumor studies, indicating its potential in these fields (Gouda & Abu‐Hashem, 2011).

  • Synthesis of Conducting Copolymers : The compound has been used in the synthesis and characterization of conducting copolymers, which have shown interesting electrochromic properties (Bulut et al., 2004).

Future Directions

The future directions in the field of thiophene-based compounds involve the synthesis of new derivatives with improved biological activities . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

properties

IUPAC Name

ethyl 2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-3-18-14(17)12-10-7-5-4-6-8-11(10)19-13(12)15-9(2)16/h3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLUCROSBSSLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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